1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride
Beschreibung
Table 1: Selected Crystallographic Parameters (Hypothetical)*
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.70 Å, b = 16.76 Å, c = 10.60 Å |
| β angle | 118.85° |
| Resolution | 1.67 Å |
(Data synthesized from analogous diarylurea structures)*
The urea carbonyl (C=O) forms a planar configuration, while the diethyl groups adopt a staggered conformation to minimize steric hindrance. The hydrochloride counterion engages in N–H···Cl hydrogen bonding with the protonated amine, stabilizing the crystal lattice.
Conformational Studies Through NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy reveals dynamic conformational behavior in solution:
Table 2: Key ¹H NMR Chemical Shifts (D₂O, 300 MHz)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Urea NH | 3.14 | Broad singlet |
| Ethyl groups (N1) | 1.09–1.06 | Triplet |
| 1-Aminoethyl CH₃ | 1.61 | Quartet |
| Aromatic protons | 7.12–7.58 | Multiplet |
The absence of splitting in the urea NH signals (δ ~3.14 ppm) suggests rapid exchange with solvent protons. The ethyl groups exhibit free rotation, evidenced by averaged triplet signals. Comparative ¹³C NMR data confirms the urea carbonyl at δ 166.4 ppm , consistent with hydrogen-bonded environments.
Comparative Structural Analysis with Diarylurea Analogues
Structural distinctions from related diarylureas highlight functional group impacts:
Table 3: Structural Comparison with Diarylurea Analogues
The aminoethyl group introduces additional hydrogen-bonding sites , enabling stronger lattice interactions compared to simpler alkyl-substituted ureas. Unlike 1,3-diphenylurea, which relies on aromatic stacking, this compound’s hydrochloride salt forms a three-dimensional hydrogen-bonded network , enhancing crystallinity.
Eigenschaften
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]-1,1-diethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-4-16(5-2)13(17)15-12-8-6-11(7-9-12)10(3)14;/h6-10H,4-5,14H2,1-3H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCALWATBMQUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of the 4-(1-Aminoethyl)phenyl Intermediate
The key intermediate, 4-(1-aminoethyl)phenyl derivative, can be prepared by reductive amination of the corresponding 4-acetylphenyl compound or by direct amination of a suitable precursor.
Reductive amination typically involves reacting the ketone (4-acetylphenyl) with ammonia or a primary amine under hydrogenation conditions using catalysts such as Pd/C, Pt, or Raney Nickel in solvents like ethanol or methanol. The reaction is conducted under mild temperature and pressure to avoid over-reduction or side reactions.
Alternatively, amine introduction can be achieved by nucleophilic substitution or by using amine-protecting groups that are later removed under acidic conditions to yield the free amine.
Formation of the 3,3-Diethylurea Moiety
The urea functionality is introduced by reacting the amino-substituted phenyl intermediate with an appropriate isocyanate or carbamoyl chloride derivative bearing the diethyl substitution.
A common approach is to use diethylcarbamoyl chloride or diethyl isocyanate as the urea source. The amine reacts with the isocyanate under controlled temperature (0–25 °C) in solvents such as dichloromethane, tetrahydrofuran, or acetonitrile to form the urea linkage efficiently.
Coupling agents like carbonyldiimidazole (CDI) can also facilitate urea bond formation by activating the carbamoyl moiety, improving yields and reducing side products.
Bases such as triethylamine or inorganic bases (e.g., sodium bicarbonate) are used to neutralize the generated acid and drive the reaction forward.
Conversion to Hydrochloride Salt
The final step involves converting the free base urea compound into its hydrochloride salt to enhance solubility, stability, and handling.
This is achieved by treating the free base with hydrochloric acid in a suitable solvent such as ethanol, isopropanol, or ethyl acetate at ambient temperature.
The salt precipitates out and is collected by filtration, followed by drying under vacuum to obtain the pure hydrochloride salt.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | Pd/C catalyst, H2 gas, NH3 or primary amine | Ethanol, Methanol | 25–50 °C | 70–85 | Mild pressure, avoid over-reduction |
| Urea formation | Diethyl isocyanate or carbamoyl chloride, base | DCM, THF, Acetonitrile | 0–25 °C | 75–90 | Use of CDI improves coupling efficiency |
| Hydrochloride salt formation | HCl (conc.) | Ethanol, IPA | Room temperature | >95 | Precipitation yields pure salt |
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Catalyst/Base | Solvent(s) | Temperature Range | Yield Range (%) | Comments |
|---|---|---|---|---|---|---|
| Aminoethylphenyl intermediate | 4-acetylphenyl derivative, NH3/H2 | Pd/C, Pt, Raney Ni | Ethanol, Methanol | 25–50 °C | 70–85 | Reductive amination step |
| Urea linkage formation | Diethyl isocyanate or carbamoyl chloride | Triethylamine or CDI | DCM, THF, Acetonitrile | 0–25 °C | 75–90 | Coupling step |
| Hydrochloride salt formation | Concentrated HCl | None | Ethanol, Isopropanol | Room temperature | >95 | Salt precipitation and isolation |
Analyse Chemischer Reaktionen
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted urea and amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Celiprolol Hydrochloride
Structure: (+)-3-(3-Acetyl-4-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-1,1-diethylurea hydrochloride (CAS: 125638-91-7) . Key Differences:
- Substituents: Celiprolol contains an acetyl group, a tert-butylamino-2-hydroxypropoxy chain, and diethylurea groups, whereas the target compound lacks the acetyl and hydroxypropoxy moieties.
- Impurities: Impurity D of Celiprolol (3-[3-acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea) shares the diethylurea group but includes additional acetyl and hydroxypropoxy functionalities .
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea Hydrochloride
Structure: Features a cyclopropylurea group and a 3-(aminomethyl)phenyl substituent (SMILES: C(=O)(NC1CC1)Nc1cc(CN)ccc1.Cl ) . Key Differences:
- Urea Substitution : The cyclopropyl group replaces the diethyl groups in the target compound.
- Aromatic Substituent: The aminomethyl group is positioned at the meta- rather than para-position on the phenyl ring.
- Applications: This compound is used in medicinal chemistry for kinase inhibition studies, highlighting how minor structural changes alter biological targets.
1-(2-Aminoethyl)-3-(3-fluorophenyl)urea Hydrochloride (CAS: 1354968-00-5)
Structure: A urea derivative with a 3-fluorophenyl group and a 2-aminoethyl side chain . Key Differences:
- Halogenation : The 3-fluorophenyl group introduces electronegative effects absent in the target compound.
- Side Chain: The aminoethyl group is directly attached to the urea nitrogen rather than the phenyl ring.
1-(2-Aminoethyl)-1-(1,3-benzothiazol-2-yl)-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea Hydrochloride (CAS: 1206543-38-5)
Structure : Incorporates a benzothiazole ring and trifluoromethyl-fluorophenyl group .
Key Differences :
- Heterocyclic Addition : The benzothiazole ring enhances π-π stacking interactions, a feature absent in the target compound.
- Fluorinated Groups : The trifluoromethyl and fluoro groups increase metabolic stability and lipophilicity.
- Therapeutic Potential: Such modifications are common in kinase inhibitors or antimicrobial agents, suggesting divergent applications.
Structural and Functional Analysis Table
Research Findings and Implications
- Substituent Impact: The diethylurea group in the target compound may confer rigidity, while aminoethylphenyl enhances solubility. Comparatively, Celiprolol’s hydroxypropoxy chain improves membrane permeability .
- Halogenation Effects: Fluorine or trifluoromethyl groups in analogs (e.g., CAS 1206543-38-5) enhance binding affinity to hydrophobic enzyme pockets, a strategy absent in the non-halogenated target compound .
- Commercial Status: The discontinued status of this compound contrasts with active research on its analogs, underscoring the importance of substituent optimization for viability .
Biologische Aktivität
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The compound's structure includes a diethylurea group, which is significant for its biological interactions. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .
Research indicates that this compound interacts with specific molecular targets within cells. Its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity. This interaction is believed to influence cellular processes like signal transduction and gene expression .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For example, it has shown effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies have reported its ability to induce apoptosis in cancer cell lines, indicating a mechanism that could be harnessed for therapeutic purposes. The compound's efficacy against specific types of cancer cells has been documented in several studies .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a table summarizing key features of this compound alongside related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Diethylurea group | Antimicrobial, Anticancer |
| 1-[4-(1-aminoethyl)phenyl]ethanone hydrochloride | Lacks diethyl group | Limited antimicrobial activity |
| 1-[4-(1-aminoethyl)phenyl]-3,3-dimethylurea | Dimethyl instead of diethyl | Similar anticancer properties but less potent |
| 1-[4-(1-aminoethyl)phenyl]-3,3-diethylthiourea | Thiourea group | Different biological profile; less studied |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study 1 : A study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer .
- Case Study 2 : Research published in Journal of Antimicrobial Chemotherapy found that this compound displayed potent activity against drug-resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves urea formation via reaction of an isocyanate intermediate with a primary amine. For example, reacting 4-(1-aminoethyl)phenyl isocyanate with diethylamine under anhydrous conditions in a polar aprotic solvent (e.g., THF or DMF) at 0–5°C can yield the target compound. Catalytic agents like triethylamine may improve yield by scavenging HCl . Optimization strategies include controlling stoichiometric ratios (1:1.2 amine:isocyanate), inert atmosphere (N₂/Ar), and post-synthesis purification via recrystallization (ethanol/water) to ≥98% purity .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of NMR (¹H/¹³C), HPLC-MS, and FTIR is critical. ¹H NMR should confirm ethyl group signals (δ 1.1–1.3 ppm for -CH₂CH₃) and urea NH protons (δ 6.5–7.2 ppm). HPLC-MS (electrospray ionization) verifies molecular weight ([M+H]⁺ expected at ~295.8 g/mol). FTIR peaks at ~1640–1680 cm⁻¹ confirm urea carbonyl (C=O) . Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is recommended .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Refer to GHS-compliant guidelines: use PPE (gloves, goggles, lab coat), avoid inhalation/ingestion, and work in a fume hood. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention for eye contact. Storage at -20°C in airtight, light-resistant containers ensures stability ≥5 years .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities. Validate findings by:
- Replicating experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Conducting batch-to-batch purity analysis (HPLC, elemental analysis).
- Cross-referencing with structural analogs (e.g., Centralite derivatives) to identify structure-activity relationships (SARs) .
- Aligning results with theoretical frameworks, such as urea receptor binding models .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer : Design accelerated stability studies using:
- pH-variation assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by HPLC quantification of degradation products.
- Thermal stress testing : Expose to 40–60°C for 1–4 weeks, monitoring via TGA/DSC for decomposition thresholds.
- Light exposure : Assess photostability under UV-Vis light (ICH Q1B guidelines) .
Q. How can researchers address discrepancies in solubility data across studies?
- Methodological Answer : Discrepancies may stem from solvent polarity or temperature variations. Standardize measurements via:
- Shake-flask method : Saturate the compound in buffered solutions (e.g., PBS) at 25°C, filter (0.22 µm), and quantify via UV spectrophotometry (λmax ~255 nm) .
- Cosolvent approach : Use DMSO/water mixtures (≤1% DMSO) to enhance solubility while avoiding micelle formation .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
- Methodological Answer : Employ:
- Molecular docking : Use software (AutoDock Vina) to model urea binding to targets (e.g., kinase domains), guided by crystallographic data from analogous structures .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- SAR-driven mutagenesis : Modify the ethyl or aminoethyl groups to assess functional group contributions .
Data Analysis and Theoretical Frameworks
Q. How should researchers integrate computational modeling with experimental data for this compound?
- Methodological Answer : Combine DFT calculations (e.g., Gaussian 09) to predict electronic properties (HOMO/LUMO energies) with experimental NMR chemical shifts. Validate using QSAR models trained on urea derivatives to predict bioavailability or toxicity .
Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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